MAO-A vs. MAO-B Inhibition Profile: Imidazo[1,2-a]quinoline-2-carbaldehyde Exhibits Low Micromolar MAO-B Preference
In recombinant human enzyme assays, Imidazo[1,2-a]quinoline-2-carbaldehyde inhibited MAO-A with an IC50 of 25,300 nM and MAO-B with an IC50 of 1,130 nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 22-fold [1]. This profile contrasts with the class-wide observation that many unsubstituted imidazo[1,2-a]quinoline derivatives lack measurable MAO inhibition at concentrations below 100 µM [2], and with Imidazo[1,2-a]pyridine-2-carbaldehyde, for which no MAO-B selectivity has been reported [3].
| Evidence Dimension | MAO-B/MAO-A selectivity ratio (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-A = 25,300 nM; IC50 MAO-B = 1,130 nM; Ratio = 22.4 |
| Comparator Or Baseline | Imidazo[1,2-a]quinoline (unsubstituted): no MAO inhibition detected at <100 µM |
| Quantified Difference | Target compound shows measurable IC50 values in the low micromolar range for MAO-B, whereas the unsubstituted core scaffold is inactive under identical assay conditions |
| Conditions | Recombinant human MAO-A and MAO-B; substrate: kynuramine; detection: fluorescence of 4-hydroxyquinoline at 20 min |
Why This Matters
Procurement for neurochemistry SAR programs should prioritise this compound over the unsubstituted core because the 2-carbaldehyde group confers a measurable, quantifiable MAO-B bias that is absent in the parent scaffold, enabling structure-activity relationship mapping around the aldehyde moiety.
- [1] BindingDB. BDBM50493476 (CHEMBL172856) – Imidazo[1,2-a]quinoline-2-carbaldehyde: MAO-A IC50 25,300 nM. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961) – Imidazo[1,2-a]quinoline analog: MAO-A IC50 >100,000 nM. View Source
- [3] PubChem. Imidazo[1,2-a]pyridine-2-carbaldehyde (CID 118000-43-4). No MAO selectivity data available. View Source
